

Application Notes: Isobutyl Valerate in Synthetic Fruit Flavor Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl valerate*

Cat. No.: B076362

[Get Quote](#)

Introduction

Isobutyl valerate (IUPAC name: 2-methylpropyl pentanoate) is an organic ester recognized for its potent, fruity aroma.^[1] As a volatile organic compound, it is a significant contributor to the natural scent profile of various fruits and is synthetically produced for extensive use in the flavor and fragrance industry.^[2] Its characteristic ethereal and fruity notes make it a valuable component for creating and enhancing fruit flavor profiles, particularly apple, apricot, and pineapple. These application notes provide an overview of **isobutyl valerate**'s properties, its role in flavor formulations, and its regulatory status.

Chemical and Physical Properties

Isobutyl valerate is a colorless liquid with physical and chemical properties that make it suitable for use in flavor concentrates. It is miscible with alcohol and oils, which are common solvents in flavor manufacturing.^[3]

Property	Value	Reference
IUPAC Name	2-methylpropyl pentanoate	[4]
Synonyms	Isobutyl pentanoate, Valeric acid, isobutyl ester	[1][4]
CAS Number	10588-10-0	[5]
Molecular Formula	C ₉ H ₁₈ O ₂	[4][5]
Molecular Weight	158.24 g/mol	[4]
Boiling Point	169-179 °C at 760 mmHg	[1][3]
Density	~0.86 g/cm ³	[3][5]
Flash Point	55.56 - 63 °C	[1][6]
Solubility	Almost insoluble in water; soluble in propylene glycol, miscible with alcohol and oils.	[1][3]

Organoleptic Profile

The sensory characteristics of **isobutyl valerate** are key to its application in flavor creation.

- Odor: Described as ethereal, fruity, and reminiscent of apple and pear.[2][6]
- Flavor: Fruity taste profile.[1]

Natural Occurrence

Isobutyl valerate is a naturally occurring component in a variety of fruits and fermented products, contributing to their characteristic aroma. While its presence is well-documented, specific concentrations can vary widely based on cultivar, ripeness, and processing.

Source	Status	Reference
Apple Juice	Present	[1]
Cheddar Cheese	Present	[1]
Rum	Present	[1]
Wild Strawberry	Present	[1]
Tomato	Present	[1]
Vanilla	Present	[1]

Application in Synthetic Fruit Flavors

Isobutyl valerate is a versatile ester used to impart a fresh, sweet, and fruity character to flavor formulations. It is particularly effective in building the profiles of pome and stone fruits.

- Apple Flavors: It contributes to the juicy and ripe notes in various apple flavor profiles. It is often used in conjunction with other esters like isoamyl valerate and hexyl acetate to create a complete and authentic apple aroma.[\[7\]](#)[\[8\]](#)
- Apricot Flavors: In apricot formulations, **isobutyl valerate** can enhance the fruity body of the flavor, complementing other characteristic esters and lactones.
- Pineapple Flavors: While less dominant than in apple flavors, it can be used to add complexity and a sweet, fruity lift to pineapple profiles, often blended with compounds like allyl hexanoate and ethyl butyrate.[\[9\]](#)[\[10\]](#)

The following table provides suggested starting concentrations for incorporating **isobutyl valerate** into synthetic fruit flavor concentrates. These levels are intended as a guide for formulation development and may be optimized based on the desired flavor profile and final application.

Flavor Profile	Suggested Concentration in Flavor Concentrate (%)	Key Contributing Notes
Apple	0.5 - 2.0	Fruity, sweet, ripe apple
Apricot	0.2 - 1.0	Fruity body, sweet undertones
Pineapple	0.1 - 0.5	Bright fruity lift, complexity

Regulatory Status

- FEMA/GRAS: **Isobutyl valerate** is recognized by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[5]
- JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance and concluded there is "no safety concern at current levels of intake when used as a flavouring agent."[11]

Experimental Protocols

Protocol 1: Quantitative Analysis of Isobutyl Valerate in a Beverage Matrix via GC-MS

This protocol outlines a method for the extraction and quantification of **isobutyl valerate** from a clear liquid beverage matrix, such as a fruit-flavored soda or juice, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To accurately determine the concentration of **isobutyl valerate** in a liquid beverage sample.

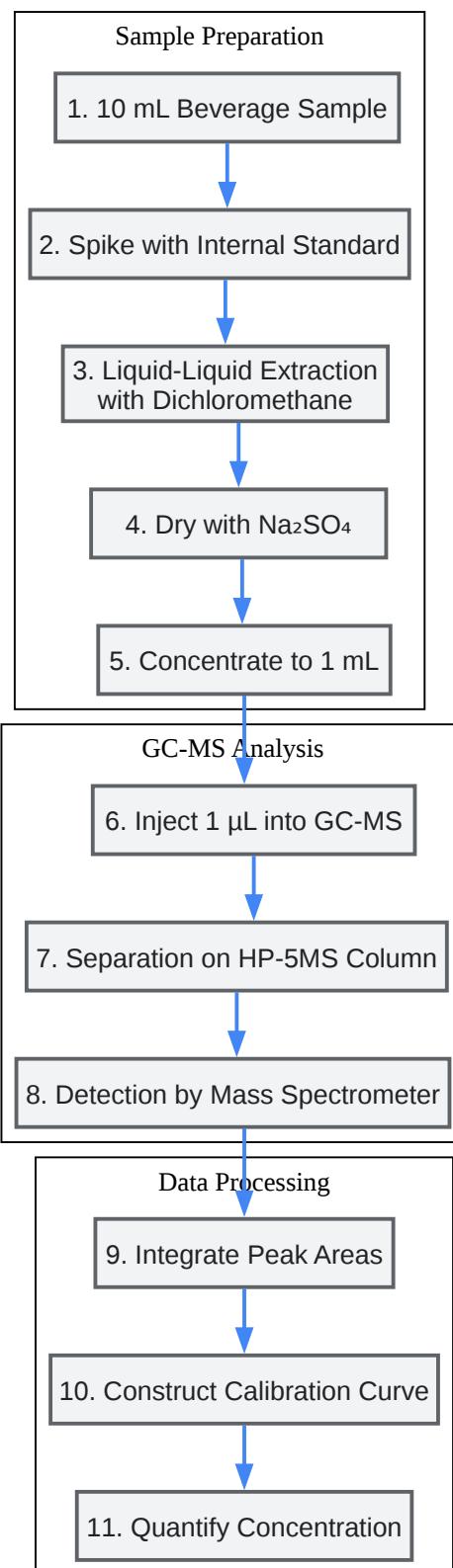
2. Materials and Reagents:

- Sample: Fruit-flavored beverage
- Standard: **Isobutyl valerate** ($\geq 98\%$ purity)
- Internal Standard (IS): 2-Methyl-1-pentanol or cyclohexanone

- Solvent: Dichloromethane (DCM), HPLC grade
- Anhydrous Sodium Sulfate
- Volumetric flasks, pipettes, vials
- Gas Chromatograph with Mass Spectrometer detector (GC-MS)

3. Sample Preparation (Liquid-Liquid Extraction):

- Spike a 10 mL aliquot of the beverage sample with a known concentration of the internal standard.
- Transfer the sample to a separatory funnel.
- Add 5 mL of dichloromethane, stopper, and shake vigorously for 2 minutes, periodically venting pressure.
- Allow the layers to separate completely.
- Drain the lower organic layer (DCM) into a flask containing a small amount of anhydrous sodium sulfate to remove residual water.
- Repeat the extraction twice more with fresh 5 mL portions of DCM, combining the organic layers.
- Carefully concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.


4. GC-MS Parameters:

- GC System: Agilent 7890B or equivalent
- Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 μ m) or equivalent[12]
- Injection: 1 μ L, splitless mode[13]

- Inlet Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1.5 mL/min[13]
- Oven Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 6 °C/min to 240 °C[13]
 - Hold at 240 °C for 5 minutes
- MS System: Agilent 5977B or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Acquisition Mode: Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for **isobutyl valerate** include m/z 56, 57, 85, and 102.

5. Calibration and Quantification:

- Prepare a series of calibration standards of **isobutyl valerate** in DCM, each containing the same concentration of the internal standard as the samples.
- Analyze the standards using the same GC-MS method.
- Construct a calibration curve by plotting the ratio of the peak area of **isobutyl valerate** to the peak area of the internal standard against the concentration of **isobutyl valerate**.
- Calculate the concentration of **isobutyl valerate** in the sample extract from the calibration curve.

[Click to download full resolution via product page](#)**Workflow for GC-MS Quantification of Isobutyl Valerate.**

Protocol 2: Sensory Evaluation of a Synthetic Apple Flavor

This protocol describes a triangle test and a descriptive analysis to evaluate the sensory contribution of **isobutyl valerate** in a synthetic apple flavor formulation.

1. Objective:

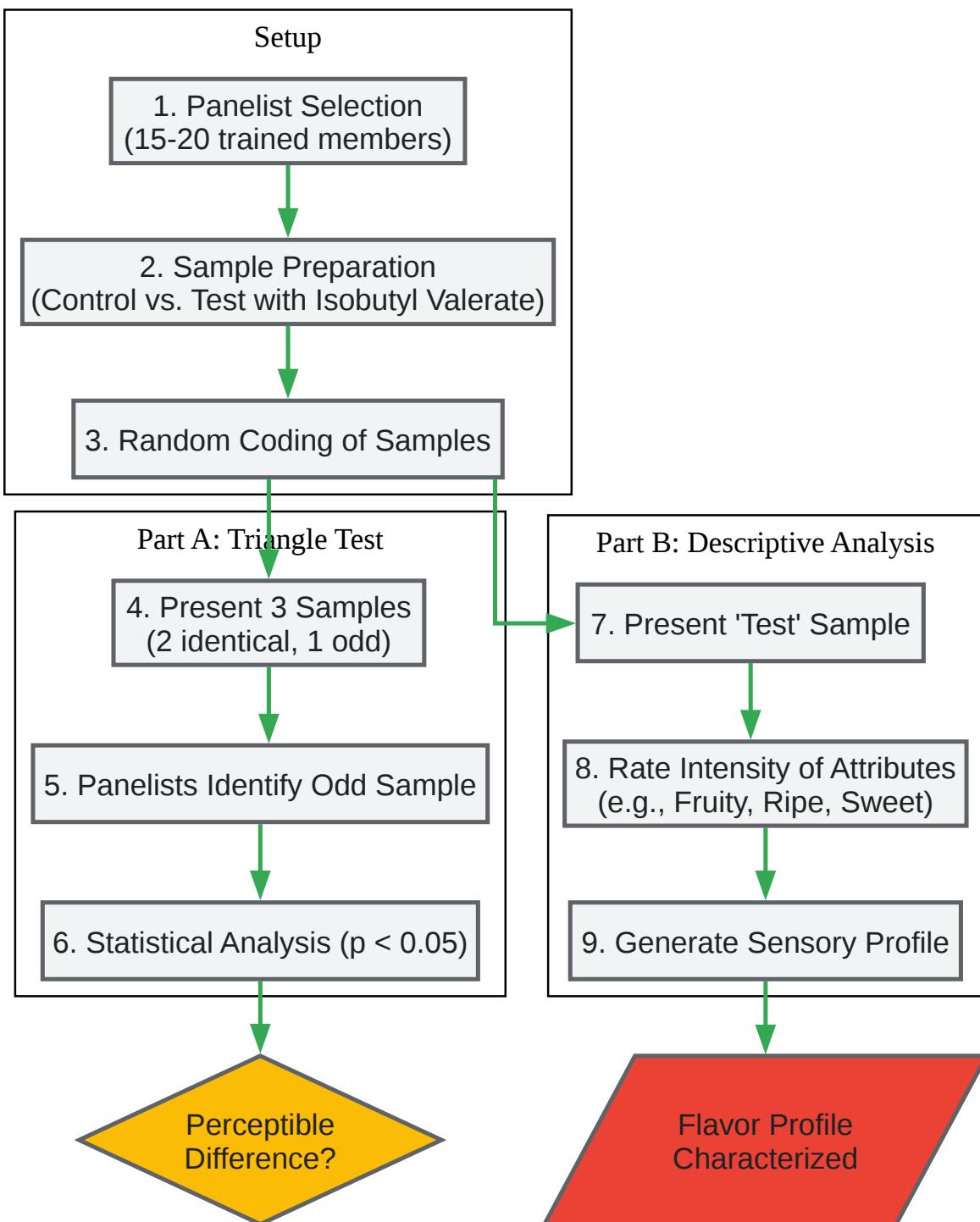
- To determine if a perceptible difference exists between an apple flavor with and without **isobutyl valerate** (Triangle Test).
- To characterize the sensory attributes of an apple flavor containing **isobutyl valerate** (Descriptive Analysis).

2. Panelist Selection:

- Recruit 15-20 panelists trained in sensory evaluation of food products.[\[14\]](#)
- Screen panelists for their ability to detect and describe fruity and ester-like aromas.

3. Sample Preparation:

- Prepare two apple flavor formulations in a neutral base (e.g., sugar water at 10% sucrose):
 - Control: A standard apple flavor formulation.
 - Test: The same formulation with the addition of 1.0% **isobutyl valerate**.
- Label the samples with random three-digit codes.
- Present 20 mL of each sample in identical, odor-free cups at room temperature.


4. Part A: Triangle Test Protocol:

- Present each panelist with a tray containing three coded samples. Two of the samples are identical (either both Control or both Test), and one is different.
- The presentation order should be randomized for each panelist.

- Instruct panelists to taste each sample from left to right.
- Ask panelists to identify the "odd" or "different" sample.
- Provide water and unsalted crackers for palate cleansing between samples.
- Analyze the results statistically to determine if the number of correct identifications is significant ($p < 0.05$).

5. Part B: Descriptive Analysis Protocol:

- Conduct a separate session with the trained panelists.
- Present the "Test" sample (apple flavor with **isobutyl valerate**).
- Ask panelists to rate the intensity of pre-defined sensory attributes on a 9-point scale (1 = not perceptible, 9 = extremely intense).
- Key attributes for an apple flavor may include:
 - Overall Aroma Intensity
 - Fruity
 - Green/Unripe Apple
 - Ripe/Red Apple
 - Sweet
 - Ethereal/Solvent-like
 - Aftertaste
- Compile the data and calculate the mean scores for each attribute to create a sensory profile (spider web plot).

[Click to download full resolution via product page](#)

Workflow for Sensory Evaluation of a Flavor Formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. testinglab.com [testinglab.com]
- 5. flavordata.com [flavordata.com]
- 6. WO2014186918A1 - Flavoring pineapple juice extract liquid and application thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Flavor Demo Formulas [thegoodsentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. apple flavor [thegoodsentscompany.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
- To cite this document: BenchChem. [Application Notes: Isobutyl Valerate in Synthetic Fruit Flavor Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076362#isobutyl-valerate-as-a-component-in-synthetic-fruit-flavor-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com